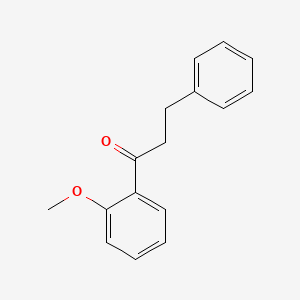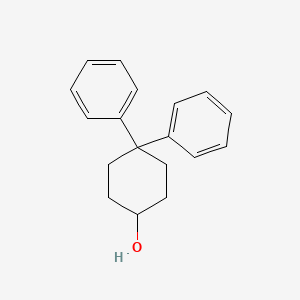
4,4-Diphenylcyclohexanol
Descripción general
Descripción
The compound 4,4-Diphenylcyclohexanol is a derivative of cyclohexanol with two phenyl groups attached to the same carbon atom. It is structurally related to several compounds that have been the subject of research due to their interesting chemical and physical properties, particularly in the context of liquid crystalline polymers and molecular inclusion complexes .
Synthesis Analysis
The synthesis of compounds related to 4,4-Diphenylcyclohexanol often involves multi-step reactions starting from cyclohexanone derivatives. For instance, fluorinated trans-1,4-diphenylcyclohexane compounds were synthesized using 4-phenylcyclohexanone as a starting material through a series of reactions including Grignard reaction, dehydration, hydrogenation, isomer
Aplicaciones Científicas De Investigación
Synthetic Chemistry
- Summary of the Application : 4,4-Diphenylcyclohexanol is used as a key intermediate in the synthesis of MS-325 , a contrast agent used in magnetic resonance imaging (MRI) .
- Methods of Application or Experimental Procedures : A process for the production of 4,4-Diphenylcyclohexanol involves dissolving the compound of formula (II) in an organic solvent and then hydrogenating it in the presence of a nickel catalyst with hydrogen . The reaction time is at least 1 minute, and the reaction temperature is 0° C. to 100° C . The 4,4-diphenylcyclohexanol that is obtained is optionally purified .
- Results or Outcomes : The process results in the production of 4,4-Diphenylcyclohexanol, which can then be used as a key intermediate in the synthesis of MS-325 .
Production of MS-325
- Summary of the Application : 4,4-Diphenylcyclohexanol is used in the production of MS-325 , a contrast agent used in magnetic resonance imaging (MRI) .
- Methods of Application or Experimental Procedures : The production of MS-325 involves several steps . First, 4,4-Diphenylcyclohexanol is produced through a process involving the dissolution of a compound in an organic solvent and then hydrogenation in the presence of a nickel catalyst with hydrogen . The reaction time is at least 1 minute, and the reaction temperature is 0° C. to 100° C . The 4,4-diphenylcyclohexanol that is obtained is optionally purified . This is then reacted with PCl3 and then imidazole in THF to form the bis(amino)phosphino reaction product . Finally, this reaction product is reacted to form Fosveset, which is then reacted with Gd2O3 to form Gadofosveset (MS-325) .
- Results or Outcomes : The process results in the production of MS-325, a contrast agent used in MRI .
Human-Serum-Albumin Binding Agents
- Summary of the Application : 4,4-Diphenylcyclohexanol is used in the development of Human-Serum-Albumin binding agents for the improvement of pharmacokinetics .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this use are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
Propiedades
IUPAC Name |
4,4-diphenylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O/c19-17-11-13-18(14-12-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,19H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQQLWRHPNEFIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450168 | |
| Record name | 4,4-DIPHENYLCYCLOHEXANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Diphenylcyclohexanol | |
CAS RN |
42420-85-9 | |
| Record name | 4,4-DIPHENYLCYCLOHEXANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



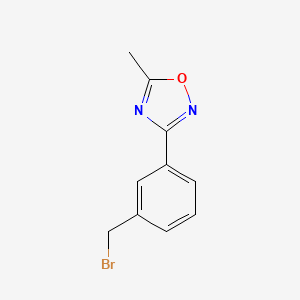
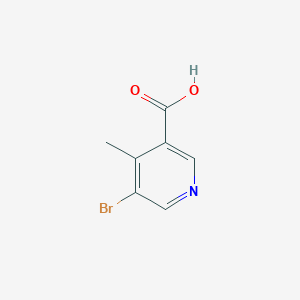
![2-[(Thien-3-ylmethyl)thio]benzoic acid](/img/structure/B1337256.png)

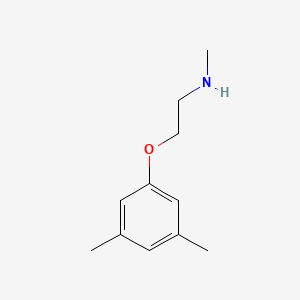
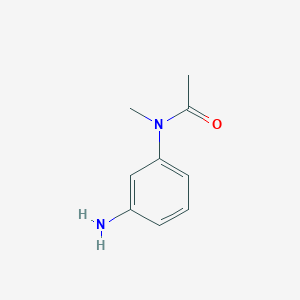
![3-(Bromomethyl)benzo[d]isothiazole](/img/structure/B1337285.png)



